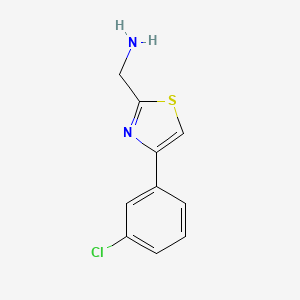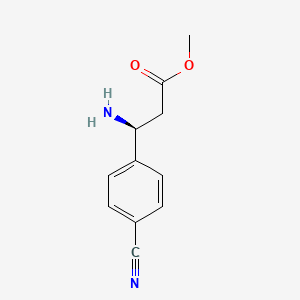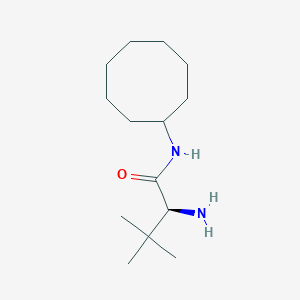![molecular formula C18H28N2OSi B13906570 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is a chemical compound with the molecular formula C16H26N2OSi It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone typically involves the reaction of pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then treated with ethanone to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triisopropylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-b]pyridine: The parent compound of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone.
Triisopropylsilyl derivatives: Compounds containing the triisopropylsilyl group, which imparts unique chemical properties.
Uniqueness
This compound is unique due to the presence of both the pyrrolo[2,3-b]pyridine ring and the triisopropylsilyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C18H28N2OSi |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-6-yl]ethanone |
InChI |
InChI=1S/C18H28N2OSi/c1-12(2)22(13(3)4,14(5)6)20-11-10-16-8-9-17(15(7)21)19-18(16)20/h8-14H,1-7H3 |
Clave InChI |
BDBZCNIFPMUVON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)

![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)

![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
![1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)

![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)


